5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 255.31 g/mol. This compound is categorized under the class of piperidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features a piperidine ring substituted with an acetylpiperazine moiety and a carboxylic acid group, contributing to its unique chemical properties.
The compound is identified by its CAS number 2060032-53-1. It falls under the category of amino acids and carboxylic acids, which are crucial in various biochemical processes. The presence of both the piperidine and piperazine rings enhances its potential for interaction with biological targets, making it a subject of interest in pharmaceutical research.
Synthesis of 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid can be approached through several methods, often involving multi-step reactions. A typical synthetic route might include:
These methods can vary in terms of solvents, reaction conditions (temperature, pressure), and catalysts used, influencing yield and purity .
The molecular structure of 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid consists of:
The three-dimensional conformation can be analyzed using computational chemistry tools to predict its behavior in biological systems .
5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid can undergo various chemical reactions typical for carboxylic acids and amines:
These reactions are essential for modifying the compound's properties for specific applications in drug design .
The mechanism of action for 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid is not fully elucidated but is hypothesized based on its structural characteristics. The compound may interact with various biological targets, such as receptors or enzymes involved in neurotransmission or metabolic pathways.
Potential mechanisms include:
Further research is necessary to determine specific interactions and efficacy in biological systems .
The physical properties of 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid include:
Chemical properties include:
These properties influence its handling, storage, and application in laboratory settings .
5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid has potential applications in various fields:
Its unique structure makes it a valuable candidate for further exploration in medicinal chemistry .
Piperidine-piperazine hybrid architectures represent a strategically important class of heterocyclic scaffolds in contemporary drug discovery, combining the distinct pharmacological advantages of both structural motifs. The compound 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid exemplifies this design philosophy, featuring a piperidine-3-carboxylic acid core substituted at the 5-position with a 4-acetylpiperazine moiety. This configuration creates a multifunctional pharmacophore capable of diverse target interactions while addressing key pharmacokinetic challenges. The piperidine ring contributes three-dimensional rigidity and chiral complexity, while the acetylated piperazine extension enhances solubility and metabolic stability. Such dual-heterocyclic systems are increasingly prominent in neuropharmacology due to their ability to cross the blood-brain barrier (BBB) and engage CNS targets, as evidenced by their incorporation into clinical candidates for depression, Alzheimer's disease, and neuropathic pain [1] [3] [7].
The piperidine-3-carboxylic acid (nipecotic acid) core provides a conformationally constrained scaffold with distinct stereochemical and hydrogen-bonding capabilities essential for biological activity. The carboxylic acid group enables salt bridge formation with basic residues in target proteins, while the protonatable nitrogen facilitates ionic interactions. Crucially, the stereochemistry at C3 and C5 significantly influences receptor binding:
Table 1: Stereoisomeric Preferences of Piperidine-3-Carboxylic Acid Derivatives in Biological Systems
Stereochemistry | Biological Activity | Target Engagement | Reference Compound |
---|---|---|---|
(3R,5S) | Renin inhibition (IC50 = 82 nM) | Hydrogen bonding to Asp32/Asp215 | Aliskiren analogues [2] |
(3S,5R) | ERK5 inhibition (IC50 = 3.8 nM) | Hydrophobic S1' pocket occupancy | Pyrrole carboxamide [6] |
3S | GABA transporter inhibition (Ki = 0.18 μM) | Ionic interaction with Arg residues | Nipecotic acid derivatives |
The vectorial orientation of the 5-substituent in 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid enables synergistic interactions with secondary binding sites, as evidenced by 500-fold potency differences between stereoisomers in metabotropic glutamate receptor modulators . X-ray crystallography of analogous hybrids reveals that the C5 substituent adopts equatorial orientations that minimize steric clash while maximizing van der Waals contacts [6].
The 4-acetylpiperazine moiety serves as a strategic pharmacokinetic modulator that balances solubility, membrane permeability, and metabolic stability. The acetyl group reduces piperazine basicity (pKa shift from 9.7 to 7.2), while preserving hydrogen-bonding capacity:
Table 2: Pharmacokinetic Impact of 4-Acetylpiperazine Substitution in Piperidine Hybrids
Parameter | Unsubstituted Piperazine | 4-Acetylpiperazine | Optimization Mechanism |
---|---|---|---|
logD7.4 | 0.8 ± 0.3 | 1.9 ± 0.2 | Balanced hydrophilicity/lipophilicity |
Papp (10⁻⁶ cm/s) | 8.2 | 18.7 | Reduced efflux transport |
CYP3A4 Inhibition | Strong (IC50 = 4.1 μM) | Weak (IC50 > 50 μM) | Blocked N-oxidation pathways |
Microsomal Stability | t1/2 = 12 min | t1/2 = 89 min | Deactivation of metabolic soft spots |
The carbonyl oxygen of the acetyl group serves as a hydrogen-bond acceptor that enhances binding to serum albumin (Ka = 2.3 × 10⁴ M⁻¹), prolonging circulatory half-life without inducing irreversible plasma protein binding [5]. This "metabolic shielding" effect is particularly advantageous for CNS-targeted compounds, where sustained plasma concentrations facilitate BBB penetration via passive diffusion [10].
Piperidine-piperazine hybrids demonstrate exceptional versatility in CNS drug discovery due to their multimodal target engagement capabilities and favorable brain disposition. The 5-(4-Acetylpiperazin-1-yl)piperidine-3-carboxylic acid scaffold provides a template for designing compounds that address complex neuropathologies:
Table 3: CNS-Targeted Hybrid Compounds Incorporating Piperidine-Piperazine Motifs
Compound | Biological Target | Therapeutic Effect | Structural Features |
---|---|---|---|
SEP-225289 | SERT/DAT/NET triple inhibitor | Antidepressant (Phase II) | 3,5-Disubstituted piperidine [3] |
Selenotriazine 15 | 5-HT6R antagonist | Reversal of MK-801-induced memory deficits | Selenoether linker to piperazine [7] |
ERK5 Inhibitor 33k | ERK5 kinase (IC50 = 3.1 nM) | Neuroprotective in stress models | Pyrrole-piperazine hybrid [6] |
WO2006061233 Compound | Substance P antagonism | Overactive bladder treatment | 4-Acetylpiperazinylpiperidine [1] |
The scaffold's BBB permeability is enhanced by molecular weight optimization (<450 Da) and topological polar surface area (TPSA) tuning (70–90 Ų). Fluorine incorporation further improves brain uptake, as demonstrated by 18F-PET studies showing brain/plasma ratios >2.1 for fluorinated analogues [3] [10]. Hybrids like selenotriazine 15 achieve CSF concentrations exceeding IC90 values for 5-HT6 receptors within 30 minutes of oral administration, correlating with significant reversal of scopolamine-induced memory deficits in rodent models [7].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0